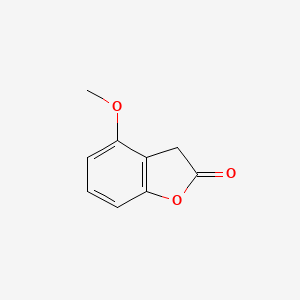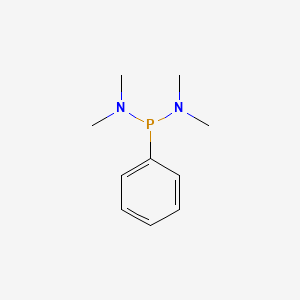![molecular formula C9H10O3 B8717269 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol](/img/structure/B8717269.png)
3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol: is a heterocyclic organic compound that features a benzodioxepin ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which affords an enamino nitrile intermediate. This intermediate is then hydrolyzed to yield the desired ketone, which can be further converted to the target compound through various chemical transformations .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
化学反応の分析
Types of Reactions: 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the benzodioxepin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various alcohol derivatives .
科学的研究の応用
Chemistry: 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: This compound has shown potential as a β-adrenergic stimulant, which could be useful in the development of new medications for respiratory conditions such as asthma .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties .
作用機序
The mechanism of action of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol as a β-adrenergic stimulant involves its interaction with β-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in the regulation of various physiological processes, including heart rate and bronchial dilation . The compound binds to these receptors, activating them and leading to the desired physiological effects.
類似化合物との比較
3,4-dihydro-2H-1,5-benzodioxepin: This compound shares a similar core structure but lacks the hydroxyl group at the 3-position.
2H-1,5-benzodioxepin-2-carboxylic acid:
Uniqueness: 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol is unique due to the presence of the hydroxyl group at the 3-position, which allows for additional chemical modifications and interactions. This functional group enhances its potential as a versatile intermediate in organic synthesis and its activity as a β-adrenergic stimulant .
特性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC名 |
3,4-dihydro-2H-1,5-benzodioxepin-3-ol |
InChI |
InChI=1S/C9H10O3/c10-7-5-11-8-3-1-2-4-9(8)12-6-7/h1-4,7,10H,5-6H2 |
InChIキー |
QETZKHPIZAYADG-UHFFFAOYSA-N |
正規SMILES |
C1C(COC2=CC=CC=C2O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B8717194.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-](/img/structure/B8717202.png)


![2-[5-(3-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B8717225.png)

![3-(2-Chloroethyl)-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B8717237.png)






